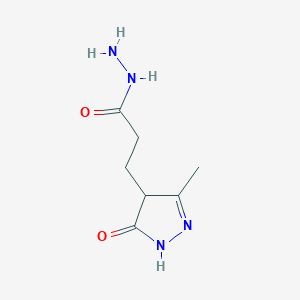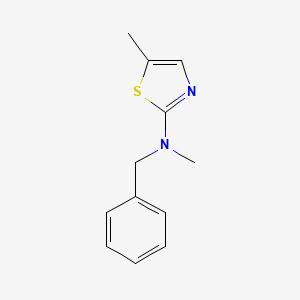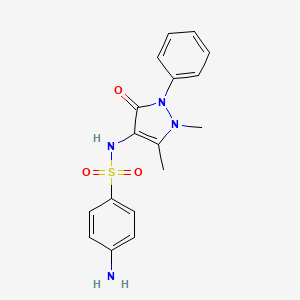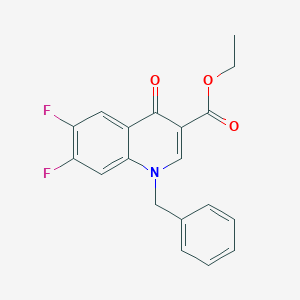![molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0](/img/structure/B6423733.png)
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine (also known as 3-CMPT) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 3-CMPT has been studied for its ability to modulate the activity of various enzymes, as well as its potential to act as an inhibitor of certain proteins.
科学研究应用
3-CMPT has been studied for its potential application in scientific research, particularly in the fields of enzymology and protein inhibition. It has been found to modulate the activity of several enzymes, including caspase-3, an enzyme involved in apoptosis, and tyrosinase, an enzyme involved in the biosynthesis of melanin. Additionally, 3-CMPT has been found to act as an inhibitor of several proteins, including the human epidermal growth factor receptor 2 (HER2), a protein involved in cancer cell proliferation and survival.
作用机制
The exact mechanism of action of 3-CMPT is not yet fully understood. However, it is thought to interact with the active site of enzymes and proteins in order to modulate their activity. Specifically, 3-CMPT is thought to act as an allosteric inhibitor, meaning that it binds to a site other than the active site in order to alter the conformation of the enzyme or protein and thus affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPT have yet to be fully elucidated. However, it has been found to modulate the activity of several enzymes and proteins, which can have a variety of effects on the body. For example, its inhibition of caspase-3 can lead to decreased apoptosis, while its inhibition of tyrosinase can lead to decreased melanin production. Additionally, its inhibition of HER2 can lead to decreased cancer cell proliferation and survival.
实验室实验的优点和局限性
The use of 3-CMPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. Additionally, it has been found to modulate the activity of several enzymes and proteins, making it a useful tool for studying these biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body have yet to be fully elucidated.
未来方向
The potential future directions for 3-CMPT research are numerous. Further research is needed to fully elucidate its mechanism of action and its effects on the body. Additionally, it could be studied for its potential application in drug development, as its ability to modulate the activity of enzymes and proteins could be used to develop novel therapeutic agents. Finally, its potential application in biotechnology could be explored, as its ability to modulate the activity of enzymes could be used to develop new industrial processes.
合成方法
3-CMPT can be synthesized in a two-step process. First, the starting material, 3-methylthiophene-2-carboxaldehyde, is reacted with cyclopropylmagnesium bromide in the presence of anhydrous diethyl ether to form the cyclopropylmethylthiophene-2-carboxaldehyde. This intermediate is then reacted with 2-(3-methoxyphenyl)ethylamine in the presence of a base, such as sodium hydroxide, to form the desired product, 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine.
属性
IUPAC Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMGIGLFZSTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)

![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)


![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)
